3-((2-(Hydroxymethyl)-2-methylbutyl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(Hydroxymethyl)-2-methylbutyl)amino)thietane1,1-dioxide is a compound that belongs to the class of thietane derivatives.
Preparation Methods
The synthesis of 3-((2-(Hydroxymethyl)-2-methylbutyl)amino)thietane1,1-dioxide can be achieved through several methods. One common approach involves the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
3-((2-(Hydroxymethyl)-2-methylbutyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Scientific Research Applications
3-((2-(Hydroxymethyl)-2-methylbutyl)amino)thietane1,1-dioxide has several scientific research applications. In chemistry, it serves as an intermediate in the synthesis of more complex sulfur-containing compounds . In biology and medicine, thietane derivatives have shown potential as antiviral, anticancer, and antidepressant agents . Additionally, these compounds are used in the development of new materials and as building blocks in organic synthesis .
Mechanism of Action
The mechanism of action of 3-((2-(Hydroxymethyl)-2-methylbutyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure .
Comparison with Similar Compounds
3-((2-(Hydroxymethyl)-2-methylbutyl)amino)thietane1,1-dioxide can be compared with other thietane derivatives, such as thietanose nucleosides and spirothietanes . These compounds share similar structural features but differ in their specific functional groups and applications. For example, thietanose nucleosides are known for their antiviral properties, while spirothietanes are used in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H19NO3S |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
2-[[(1,1-dioxothietan-3-yl)amino]methyl]-2-methylbutan-1-ol |
InChI |
InChI=1S/C9H19NO3S/c1-3-9(2,7-11)6-10-8-4-14(12,13)5-8/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
QNCHNLNPOBCFLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CNC1CS(=O)(=O)C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.